molecular formula C16H18N2O5 B12470711 (2E)-3-({3-[(oxolan-2-ylmethyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid

(2E)-3-({3-[(oxolan-2-ylmethyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid

Cat. No.: B12470711
M. Wt: 318.32 g/mol
InChI Key: DAFSCTZJTKKQFA-UHFFFAOYSA-N
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Description

(2E)-3-({3-[(oxolan-2-ylmethyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxolane ring, a carbamoyl group, and a prop-2-enoic acid moiety, making it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-({3-[(oxolan-2-ylmethyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid typically involves multiple steps, including the formation of the oxolane ring, the introduction of the carbamoyl group, and the final assembly of the prop-2-enoic acid moiety. Common synthetic routes may involve the use of reagents such as oxalyl chloride, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-({3-[(oxolan-2-ylmethyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-({3-[(oxolan-2-ylmethyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2E)-3-({3-[(oxolan-2-ylmethyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. For example, the compound may inhibit the activity of certain enzymes, leading to a decrease in the production of pro-inflammatory molecules.

Properties

Molecular Formula

C16H18N2O5

Molecular Weight

318.32 g/mol

IUPAC Name

4-oxo-4-[3-(oxolan-2-ylmethylcarbamoyl)anilino]but-2-enoic acid

InChI

InChI=1S/C16H18N2O5/c19-14(6-7-15(20)21)18-12-4-1-3-11(9-12)16(22)17-10-13-5-2-8-23-13/h1,3-4,6-7,9,13H,2,5,8,10H2,(H,17,22)(H,18,19)(H,20,21)

InChI Key

DAFSCTZJTKKQFA-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNC(=O)C2=CC(=CC=C2)NC(=O)C=CC(=O)O

Origin of Product

United States

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